molecular formula C20H24FN3O4S B2907759 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1049391-85-6

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2907759
CAS No.: 1049391-85-6
M. Wt: 421.49
InChI Key: UOGCDMAZJZBCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with a 4-fluorophenyl group, linked via an ethyl chain to a 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide moiety. The dihydrobenzo dioxine system provides rigidity and moderate solubility, making it suitable for central nervous system (CNS) targeting or enzyme inhibition applications .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c21-16-1-3-17(4-2-16)24-11-9-23(10-12-24)8-7-22-29(25,26)18-5-6-19-20(15-18)28-14-13-27-19/h1-6,15,22H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGCDMAZJZBCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, a compound with a complex molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety substituted with a fluorophenyl group and a sulfonamide functional group attached to a benzo[b][1,4]dioxine scaffold. Its molecular formula is C25H28FN3O3SC_{25}H_{28}FN_3O_3S with a molecular weight of 463.57 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Monoamine Oxidase Inhibition : Similar compounds containing piperazine derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. For instance, derivatives with similar structures have demonstrated selective inhibition of MAO-B, which is significant for treating neurodegenerative diseases such as Alzheimer’s .
  • G Protein-Coupled Receptors (GPCRs) : The compound may also interact with GPCRs, which play critical roles in various physiological processes. Fluorescent antagonists related to piperazine derivatives have been utilized for labeling A1 adenosine receptors, indicating potential for modulating receptor activity .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds:

Compound NameTargetActivityIC50 Value (µM)Reference
T3MAO-BInhibition0.039
T6MAO-BInhibition0.013
IT10Mycobacterium tuberculosisAntimicrobial2.32
IT06Mycobacterium tuberculosisAntimicrobial2.03

Case Studies and Research Findings

  • Neuroprotective Potential : A study evaluating piperazine derivatives indicated that compounds similar to this compound exhibited neuroprotective effects against oxidative stress in neuronal cells, suggesting potential applications in neuroprotection .
  • Antimicrobial Activity : Research on related benzo[b][1,4]dioxine derivatives showed promising results against Mycobacterium tuberculosis. The compounds demonstrated significant antibacterial activity with low cytotoxicity towards mammalian cells . This suggests that this compound may also possess similar antimicrobial properties.
  • Cytotoxicity Studies : Cytotoxicity assessments using fibroblast cell lines revealed that certain piperazine derivatives had varying degrees of cytotoxic effects. For example, some derivatives showed no significant toxicity at lower concentrations, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-Based Sulfonamides

(a) N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
  • Structural Difference : Incorporates a furan-2-yl group on the ethyl linker.
  • This may alter binding affinity to dopamine or serotonin receptors compared to the target compound, which lacks the furan substituent .
(b) 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide
  • Structural Difference : Uses a dichlorophenyl-substituted piperazine and a pentanamide linker.
  • The flexible pentanamide linker may allow broader conformational sampling, unlike the rigid ethyl-sulfonamide linker in the target compound .
  • Inferred Properties : Higher affinity for dopamine D3 receptors due to dichlorophenyl’s bulk, but increased risk of off-target binding.

Sulfonamide Derivatives with Heterocyclic Modifications

(a) Triazeno-Acridine Combilexins (e.g., 14a-j)
  • Structural Difference : Features a diazenyl (-N=N-) linker and acridine moiety.
  • Impact : The diazenyl group adds rigidity, while the acridine enables DNA intercalation. This contrasts with the target compound’s ethyl linker and lack of DNA-binding motifs.
(b) Pyrimidinyl Sulfonamides (e.g., 923113-41-1)
  • Structural Difference: Contains a pyrimidinylamino group attached to the sulfonamide.
  • The target compound’s dihydrobenzo dioxine lacks this heteroaromatic versatility .
  • Inferred Properties : Enhanced solubility and selectivity for tyrosine kinase receptors compared to the target compound.

Key Comparative Data Table

Compound Name Core Structure Differences Key Inferred Properties Potential Applications
Target Compound Ethyl linker, 4-fluorophenyl piperazine Balanced lipophilicity, CNS penetration Neurological disorders, enzymes
N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-... () Furan-2-yl on ethyl linker Steric hindrance, altered receptor binding Selective receptor modulation
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide () Dichlorophenyl piperazine, pentanamide linker High lipophilicity, dopamine D3 affinity CNS disorders
Triazeno-Acridine Combilexins () Diazenyl linker, acridine moiety DNA intercalation, antineoplastic activity Cancer therapy
Pyrimidinyl Sulfonamides (e.g., 923113-41-1) () Pyrimidinylamino group Kinase inhibition, improved solubility Oncology, inflammatory diseases

Research Implications and Gaps

  • The target compound’s 4-fluorophenyl piperazine and dihydrobenzo dioxine sulfonamide offer a unique balance of receptor affinity and metabolic stability.
  • Structural analogs with dichlorophenyl or furan groups highlight trade-offs between selectivity and lipophilicity.
  • Further studies are needed to quantify binding affinities (e.g., Ki values) and pharmacokinetic profiles (e.g., half-life, bioavailability) for precise comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.